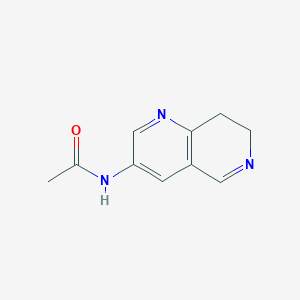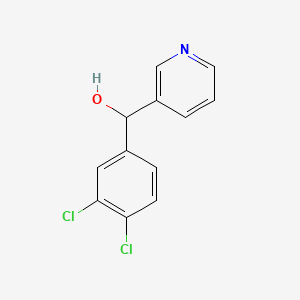
(3,4-Dichlorophenyl)-pyridin-3-ylmethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,4-Dichlorophenyl)-pyridin-3-ylmethanol is an organic compound that features a dichlorophenyl group attached to a pyridinylmethanol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dichlorophenyl)-pyridin-3-ylmethanol typically involves the reaction of 3,4-dichlorobenzaldehyde with pyridine-3-methanol under specific conditions. One common method is the use of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts, such as palladium or platinum, can enhance the reaction efficiency and reduce the reaction time. Additionally, advanced purification techniques like recrystallization and chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
(3,4-Dichlorophenyl)-pyridin-3-ylmethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as Grignard reagents (RMgX) and organolithium compounds (RLi) are employed for substitution reactions.
Major Products Formed
Oxidation: The major products include 3,4-dichlorophenyl-pyridin-3-ylmethanone or 3,4-dichlorophenyl-pyridin-3-ylmethanal.
Reduction: The major products are 3,4-dichlorophenyl-pyridin-3-ylmethanol or 3,4-dichlorophenyl-pyridin-3-ylmethanamine.
Substitution: The products vary depending on the substituent introduced, such as 3,4-dichlorophenyl-pyridin-3-ylmethanol derivatives with different alkyl or aryl groups.
科学的研究の応用
Chemistry
In chemistry, (3,4-Dichlorophenyl)-pyridin-3-ylmethanol is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology
The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers are exploring its ability to inhibit specific enzymes and pathways involved in disease progression.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its structural features make it a candidate for drug development targeting various diseases, including neurodegenerative disorders and infections.
Industry
In the industrial sector, the compound is used in the development of new materials with specific properties. It is also employed in the production of specialty chemicals and as a precursor for the synthesis of advanced polymers.
作用機序
The mechanism of action of (3,4-Dichlorophenyl)-pyridin-3-ylmethanol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting cellular processes. For example, it may inhibit the activity of certain kinases or proteases, leading to altered signaling pathways and cellular responses.
類似化合物との比較
Similar Compounds
3,4-Dichlorophenyl)-1,1-dimethylurea: A herbicide known for its ability to inhibit photosynthesis.
3,4-Dichloromethylphenidate: A stimulant drug with potent serotonin-norepinephrine-dopamine reuptake inhibition properties.
Uniqueness
(3,4-Dichlorophenyl)-pyridin-3-ylmethanol is unique due to its combination of a dichlorophenyl group and a pyridinylmethanol moiety This structural arrangement imparts specific chemical and biological properties, making it distinct from other similar compounds
特性
分子式 |
C12H9Cl2NO |
|---|---|
分子量 |
254.11 g/mol |
IUPAC名 |
(3,4-dichlorophenyl)-pyridin-3-ylmethanol |
InChI |
InChI=1S/C12H9Cl2NO/c13-10-4-3-8(6-11(10)14)12(16)9-2-1-5-15-7-9/h1-7,12,16H |
InChIキー |
VAXRORQMSVJGSD-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)C(C2=CC(=C(C=C2)Cl)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,3-Dibromo-6-[(2-methylpropan-2-yl)oxy]pyridine](/img/structure/B13879324.png)
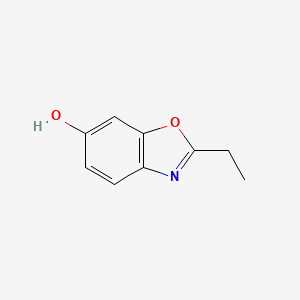
![N-cyclopropyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]acetamide](/img/structure/B13879328.png)

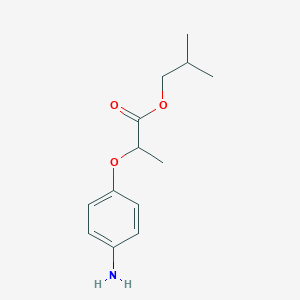
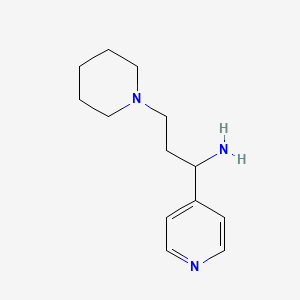
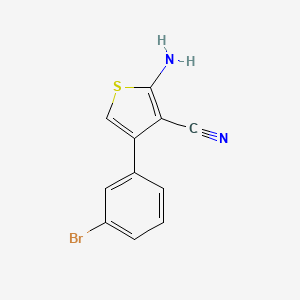
![tert-butyl N-(2-chlorothieno[3,2-d]pyrimidin-4-yl)-N-pyridin-2-ylcarbamate](/img/structure/B13879363.png)
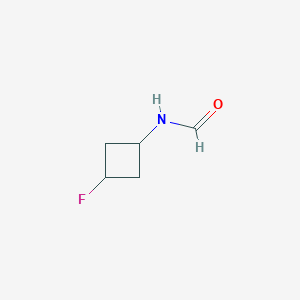
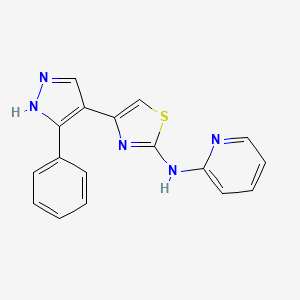
![7-Hydroxyspiro[3.5]non-7-ene-8-carboxylic acid](/img/structure/B13879390.png)
